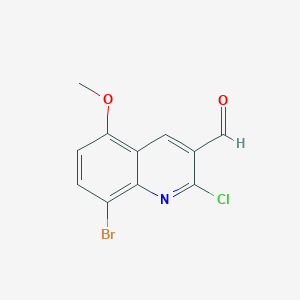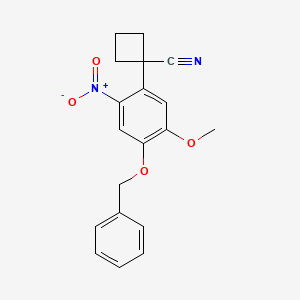
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enantioselective Analysis
Asymmetric allylic alkylation leading to dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, a compound closely related to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, has been extensively studied. This reaction is significant in the field of chiral chromatography, particularly for determining the enantiomeric excess (ee) and absolute configuration of compounds. The chromatographic behavior of enantiomers, established through chiral chromatography and spectroscopy techniques, is crucial for pharmaceutical and chemical research (Ramillien et al., 2012).
Reactions with Nucleophilic Reagents
Dimethyl (2'-oxopropylidene)propanedioate and its 3'-bromo derivative, closely related to the target compound, have been studied for their reactions with various nucleophilic reagents. These reactions, involving conjugate addition and Diels-Alder reactions, are influenced by the withdrawing effect of geminal ester groups and are important in organic synthesis (Cameron, Read, & Stavrakis, 1987).
Masked Acetonyl Bromide Applications
The compound 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane, structurally related to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, functions as a masked acetonyl bromide. It is used in the in situ formation of reactive intermediates, demonstrating its utility in synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).
Hydrogenation to 1,3-Propanediol
The hydrogenation of dimethyl malonate, a process related to the hydrogenation of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, has been studied for producing 1,3-propanediol, a vital monomer in polymer production. This research provides insight into alternative routes for producing important industrial chemicals (Zheng, Zhu, Li, & Ji, 2017).
Antimicrobial Properties
The study of gemini cationic surfactants based on N, N-dimethyl fatty hydrazide and 1,3-dibromopropane has revealed applications in antimicrobial activity. These compounds, structurally similar to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, have shown potential in the development of new antimicrobial agents (Badr, Kandeel, & El.Sadek, 2010).
Biotechnological Production Insights
Research into the downstream processing of biologically produced 1,3-propanediol provides insights into the potential biotechnological applications of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate. This includes methods for recovery and purification from fermentation broths, which is crucial in industrial bioprocessing (Xiu & Zeng, 2008).
Chirality and Optical Resolution
Studies on the optical resolution of various diols, including 1,3-butanediol, through specific membranes, provide a basis for understanding the chiral separation processes that might be applicable to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate (Shinohara, Aoki, & Oikawa, 1995).
Reaction Mechanism Insights
Research into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, catalyzed by cinchona alkaloids, offers valuable insights into the reaction mechanisms that might be applicable to similar compounds like 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate (Jiang et al., 2015).
Chemiluminescent Label Synthesis
The green synthesis of chemiluminescent N-sulfopropyl acridinium esters, using an alternative method to avoid toxic carcinogens, could be relevant to the synthesis of derivatives of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate for diagnostic applications (Natrajan & Wen, 2013).
Propriétés
IUPAC Name |
dimethyl 2-(2-bromopropan-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQYKGFQWQFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



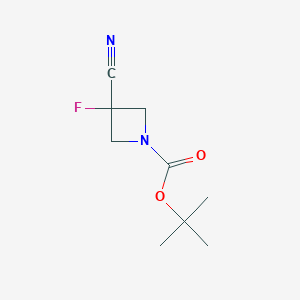
methanone](/img/structure/B1381354.png)
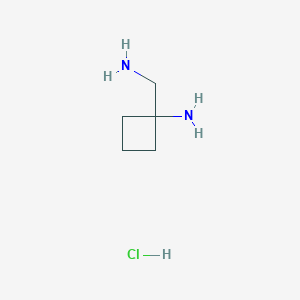
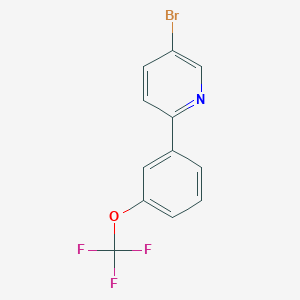

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
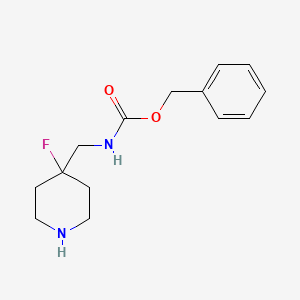
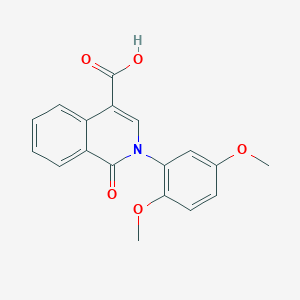
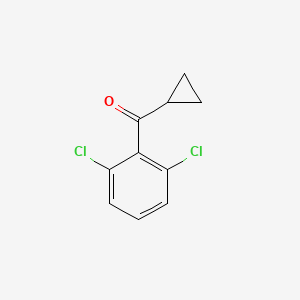
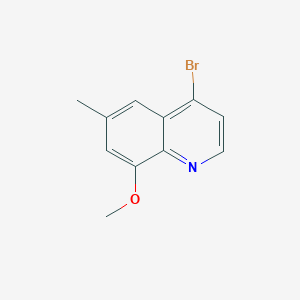
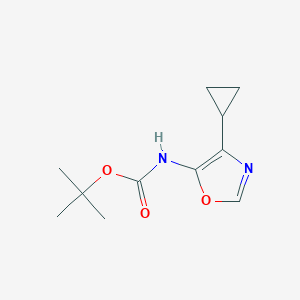
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
